
Methylstannanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylstannanone is an organotin compound with the molecular formula CH₆Sn It is a member of the stannane family, which are compounds containing tin (Sn) bonded to carbon © and hydrogen (H) atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylstannanone can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with paraformaldehyde in the presence of a base such as diisopropylamine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The resulting product, (tributylstannyl)methanol, is then further reacted with dimethoxymethane and boron trifluoride etherate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and chromatography are employed to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methylstannanone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form tin oxides, which are useful in catalysis and materials science.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
Methylstannanone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds, which are important in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore the use of this compound compounds in drug delivery systems and as therapeutic agents.
Mécanisme D'action
The mechanism of action of methylstannanone involves its interaction with molecular targets and pathways in biological systems. It can form complexes with proteins and enzymes, altering their activity and function. The specific pathways affected by this compound depend on its chemical structure and the nature of the biological system being studied .
Comparaison Avec Des Composés Similaires
Methylstannanone can be compared with other organotin compounds, such as:
Tributyltin hydride: Used in similar synthetic applications but has different reactivity and toxicity profiles.
Dimethyltin dichloride: Another organotin compound with distinct chemical properties and applications.
Tetramethyltin: A compound with higher methyl substitution, leading to different reactivity and uses.
This compound is unique due to its specific balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Propriétés
Numéro CAS |
323579-92-6 |
|---|---|
Formule moléculaire |
CH3OSn |
Poids moléculaire |
149.74 g/mol |
InChI |
InChI=1S/CH3.O.Sn/h1H3;; |
Clé InChI |
JHHJZXAFNAJSCA-UHFFFAOYSA-N |
SMILES canonique |
C[Sn]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
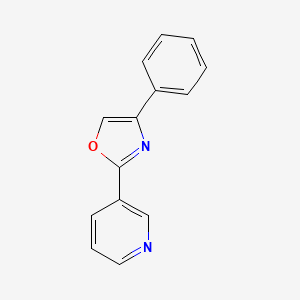
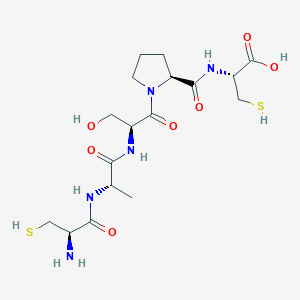
![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
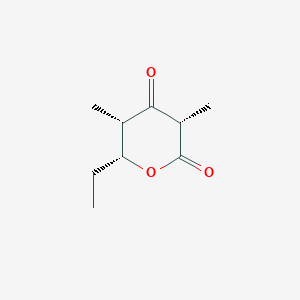
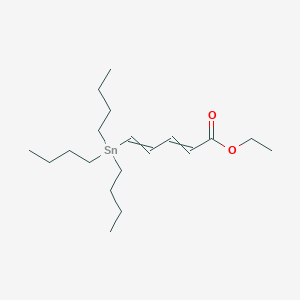
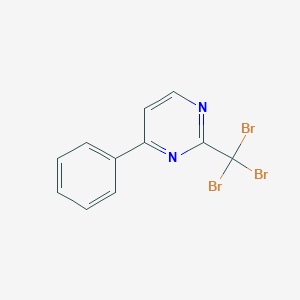
![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
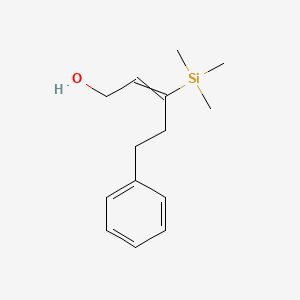
![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)
